molecular formula C21H29N5O6 B13387319 Bz-Gly-DL-His-DL-Leu-OH.H2O

Bz-Gly-DL-His-DL-Leu-OH.H2O

Cat. No.: B13387319
M. Wt: 447.5 g/mol
InChI Key: NWOJMNXIJBZMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Gly-DL-His-DL-Leu-OH.H2O typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine, histidine, and leucine. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Bz-Gly-DL-His-DL-Leu-OH.H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bz-Gly-DL-His-DL-Leu-OH.H2O has a wide range of scientific research applications, including:

    Chemistry: Used as a model substrate in enzymatic studies to investigate the activity and specificity of ACE.

    Biology: Employed in studies of peptide-protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic applications in regulating blood pressure and treating hypertension.

    Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations .

Mechanism of Action

Bz-Gly-DL-His-DL-Leu-OH.H2O exerts its effects by serving as a substrate for ACE. The enzyme cleaves the peptide bond between the histidine and leucine residues, converting the substrate into smaller peptide fragments. This reaction is crucial for the regulation of blood pressure, as it leads to the production of angiotensin II, a potent vasoconstrictor that increases blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bz-Gly-DL-His-DL-Leu-OH.H2O is unique due to its specific stereochemistry, which can influence its interaction with ACE and its enzymatic activity. The presence of both D- and L-forms of histidine and leucine residues can result in different binding affinities and reaction rates compared to its L-form counterparts .

Properties

IUPAC Name

2-[[2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOJMNXIJBZMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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